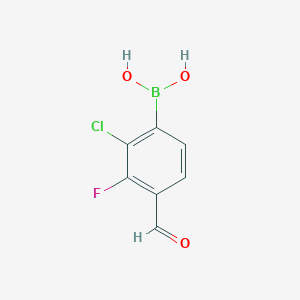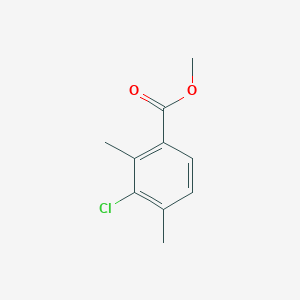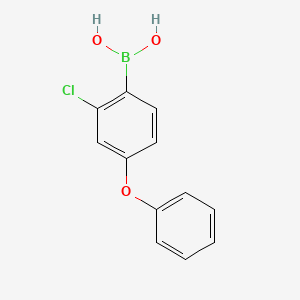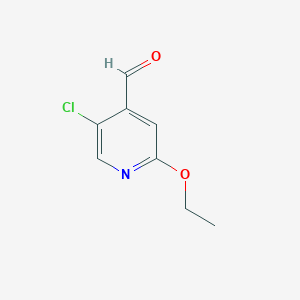
3-Bromo-2-(methylthio)phenylboronic aicd
Vue d'ensemble
Description
“3-Bromo-2-(methylthio)phenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their versatility in various chemical reactions .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the reaction of organometallic compounds with a boron compound. For example, one common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. One significant reaction is the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . Another reaction is the protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique
Organic Synthesis and Drug Development
Phenylboronic acids, including derivatives similar to 3-Bromo-2-(methylthio)phenylboronic acid, are pivotal in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, a foundational step in synthesizing various organic molecules, including pharmaceuticals and polymers (Wolfson & Levy‐Ontman, 2020). The utility of phenylboronic acids in creating complex molecules underscores their value in drug development and the synthesis of advanced materials.
Biomedical Applications
Phenylboronic acids and their derivatives exhibit biological activity that can be leveraged in designing therapeutic agents. Their roles in modulating biological pathways and interactions with biomolecules make them candidates for developing novel treatments. For example, phenylboronic acid-based sensors and materials are explored for biomedical applications, including drug delivery systems that respond to physiological triggers such as glucose levels in diabetic care (Sato, Yoshida, Takahashi, & Anzai, 2011).
Material Science and Sensing Technologies
In material science, phenylboronic acids contribute to creating smart materials and sensors. These compounds can form reversible covalent bonds with diols and polyols, enabling the development of responsive systems for detecting sugars and other biological substances. This property is particularly useful in designing glucose sensors for managing diabetes, where phenylboronic acid-based systems offer a non-enzymatic approach to monitor blood sugar levels (Anzai, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-2-(methylthio)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the kinetics of similar compounds, such as phenylboronic pinacol esters, are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the action of 3-Bromo-2-(methylthio)phenylboronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This is a valuable transformation in organic synthesis .
Action Environment
The action of 3-Bromo-2-(methylthio)phenylboronic acid is influenced by environmental factors such as the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment .
Analyse Biochimique
Biochemical Properties
3-Bromo-2-(methylthio)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as 3-Bromo-2-(methylthio)phenylboronic acid, with an organic halide in the presence of a palladium catalyst . The reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Cellular Effects
For example, some boronic acids can inhibit enzymes, such as serine proteases, by forming reversible covalent bonds with the enzyme’s active site .
Molecular Mechanism
The molecular mechanism of 3-Bromo-2-(methylthio)phenylboronic acid primarily involves its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, such as palladium . This forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, making them valuable tools in organic synthesis .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Propriétés
IUPAC Name |
(3-bromo-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQNQEDCECCQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243631 | |
| Record name | Boronic acid, B-[3-bromo-2-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121513-98-0 | |
| Record name | Boronic acid, B-[3-bromo-2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-2-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















